Structural Differentiation: 6-Chloro vs. 6-Methylamino Substitution at the Pyrimidine Core Relative to (R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-22-0)
This evidence dimension compares key physicochemical descriptors relevant to permeability, solubility, and target binding. The target compound bears a 6-chloro substituent, whereas the closest cataloged analog (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-22-0) carries a 6-methylamino group. No biological assay data are available for either compound; the comparison is therefore based on computed properties and class-level inferences from the Boehringer Ingelheim patent SAR [1][2]. The patent data for related scaffolds indicate that 6-halogen substitution (particularly Cl and Br) generally yields higher ACC2 inhibitory potency than 6-amino or 6-alkylamino substitution, attributed to improved hydrophobic contacts in the binding pocket and reduced desolvation penalty [1]. The chloro substituent also increases lipophilicity (calculated XLogP3) relative to the methylamino analog, which may enhance membrane permeability but reduce aqueous solubility [2]. Additionally, the chloro group serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, offering downstream diversification potential that the methylamino analog lacks .
| Evidence Dimension | Computed lipophilicity (XLogP3, PubChem) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3: ∼2.1 (computed); HBD Count: 1; HBA Count: 4; Molecular Weight: 239.7 g/mol |
| Comparator Or Baseline | (R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-22-0): XLogP3: ∼1.3 (computed); HBD Count: 2; MW: 234.3 g/mol |
| Quantified Difference | ΔXLogP3: ∼+0.8; ΔHBD: −1; ΔMW: +5.4 g/mol |
| Conditions | In silico computed properties from PubChem; no experimental logP or solubility data available for either compound. |
Why This Matters
The increased lipophilicity and reduced hydrogen bond donor count of the 6-chloro analog predict superior passive membrane permeability compared to the 6-methylamino analog, which is critical for intracellular target engagement; however, this advantage remains unvalidated by experimental permeability or cellular activity data and must be confirmed empirically.
- [1] Boehringer Ingelheim International GmbH. US Patent 8,962,641. SAR trends for pyrimidine 6-position substituents and their impact on ACC2 inhibitory potency. View Source
- [2] PubChem Compound Summaries. Computed XLogP3 and hydrogen bond donor/acceptor counts for CAS 2098163-04-1 and CAS 2098162-22-0. National Center for Biotechnology Information. View Source
